N-Acryloyl-N'-phenylpiperazine
Description
Significance of Piperazine-Based Acrylamides in Contemporary Polymer and Organic Chemistry Research
Piperazine (B1678402) and its derivatives are recognized as "privileged structures" in drug discovery and materials science due to their unique physicochemical properties. nih.govrsc.org The incorporation of the piperazine moiety into polymer chains can introduce desirable characteristics such as pH-responsiveness, thermal sensitivity, and specific intermolecular interactions. researchgate.netacs.orgmdpi.com Piperazine-based acrylamides, a class of monomers that includes N-Acryloyl-N'-phenylpiperazine, are particularly significant for several reasons:
Stimuli-Responsive Polymers: These monomers are used to synthesize "smart" polymers that can respond to external stimuli like changes in pH and temperature. researchgate.netacs.org This property is crucial for applications in drug delivery, hydrogels, and sensors.
Biomedical Applications: The biocompatibility and specific biological interactions of some piperazine derivatives make them suitable for creating materials for biomedical use, such as acrylic resins for dental and orthopedic applications. nih.govvulcanchem.com
Controlled Polymerization: Certain piperazine-based acrylamides can act as redox activators, allowing for the controlled initiation of polymerization reactions, which is essential for producing materials with well-defined properties. nih.govkpi.ua
Academic Relevance of this compound as a Monomer and Chemical Intermediate
This compound (AcrNPhP) is a bifunctional molecule that serves as both a valuable monomer for polymerization and a versatile intermediate in organic synthesis.
As a monomer , AcrNPhP can undergo polymerization to form homopolymers and can also be copolymerized with other monomers, such as acrylic acid and hydroxyethyl (B10761427) methacrylate (B99206), to create new functional polymers. researchgate.net The resulting polymers often exhibit interesting properties, including pH-responsive swelling and unique photochemical behaviors. researchgate.net For instance, hydrogels made from AcrNPhP and acrylic acid show significant swelling at higher pH levels. researchgate.net
As a chemical intermediate , the acryloyl group of AcrNPhP can participate in various chemical reactions, including nucleophilic substitution, allowing for the introduction of the N-phenylpiperazine moiety into other molecules. This makes it a useful building block for synthesizing more complex chemical structures.
Overview of Key Research Trajectories for this compound and Related Compounds
Research involving this compound and similar compounds is progressing along several key trajectories:
Development of Novel "Smart" Materials: A primary focus is the synthesis of new polymers and hydrogels that are responsive to environmental stimuli. For example, researchers have created copolymers of AcrNPhP that exhibit lower critical solution temperature (LCST) behavior, meaning they undergo a phase transition from soluble to insoluble in water as the temperature changes. acs.orgmdpi.com This is a highly sought-after property for applications in controlled drug release and smart coatings.
Biomedical Material Science: Investigations are ongoing into the use of AcrNPhP as a component in acrylic resins for biomedical purposes. nih.govvulcanchem.com Its role as a redox activator in polymerization is particularly relevant in this area. nih.govkpi.ua Studies have also explored the genotoxicity of AcrNPhP to ensure its safety in such applications. nih.govnih.gov
Exploration of Photophysical and Photochemical Properties: AcrNPhP exhibits fluorescence and can undergo photopolymerization, making it a subject of interest for developing photosensitive materials and probes to monitor polymerization processes.
Intermolecular Interaction Studies: Research has delved into the interactions between polymers made from AcrNPhP and other acidic polymers. acs.org These studies use techniques like Fourier transform infrared spectroscopy and X-ray photoelectron spectroscopy to understand the nature of hydrogen bonding and ionic interactions, which are crucial for creating miscible polymer blends and complexes. acs.org
Detailed Research Findings
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between N-phenylpiperazine and acryloyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
| Reactants | Reagents | Conditions | Outcome |
| N-phenylpiperazine | Acryloyl chloride, Triethylamine | 0–25°C, Inert atmosphere | This compound |
Copolymers of this compound with monomers like acrylic acid (AA) and hydroxyethyl methacrylate (HEMA) have been synthesized via thermal free-radical polymerization. researchgate.net The reactivity ratios of these copolymerization reactions have been determined using methods such as the Finemann-Ross and Kelen–Tüdös linearization methods. researchgate.net
| Copolymer System | Reactivity Ratio (r1) | Reactivity Ratio (r2) |
| AcrNPhP (M1) - MMA (M2) | 0.25 | 2.56 |
Data sourced from a study on the copolymerization of AcrNPhP with methyl methacrylate (MMA). kpi.ua
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXKNKGQYNPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156150 | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129401-88-3 | |
| Record name | 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129401883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acryloyl-N'-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acryloyl-N′-phenylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL7KCZ5TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for N Acryloyl N Phenylpiperazine and Its Precursors
Direct Synthesis of N-Acryloyl-N'-phenylpiperazine
The direct synthesis involves the formation of an amide bond between the secondary amine of the N-phenylpiperazine ring and an activated acrylic acid derivative. This N-acryloylation must be performed under controlled conditions to achieve high selectivity and yield.
The most common and direct method for synthesizing this compound is the condensation reaction between N-phenylpiperazine and acryloyl chloride. kpi.ua This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. The secondary amine on the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.
The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. researchgate.net This prevents the protonation of the N-phenylpiperazine starting material, which would render it non-nucleophilic. The choice of solvent is critical, with aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly used. To prevent undesired side reactions, such as the polymerization of the acryloyl group, the reaction is often initiated at low temperatures (e.g., 0-5°C) and conducted under an inert atmosphere.
| Reagents | Base | Solvent | Temperature | Key Findings & Citations |
|---|---|---|---|---|
| N-Phenylpiperazine, Acryloyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0–25°C | Standard method; stoichiometric control and inert atmosphere are critical to prevent oligomerization. Purification via column chromatography or recrystallization yields a product with >95% purity. |
| N-Phenylpiperazine, Acryloyl Chloride | Triethylamine (TEA) | Not specified | 0°C | Method reported for synthesizing related N-acryloyl-N'-alkyl piperazine derivatives. researchgate.net |
| N-Phenylpiperazine, Acryloyl Chloride | Aqueous NaOH | DCM / Diethyl Ether (Biphasic) | Not specified | Schotten-Baumann conditions with an aqueous-organic biphasic system can enhance selectivity. |
While acryloyl chloride is a highly reactive and effective acylating agent, its use can sometimes lead to side product formation. An alternative strategy for N-acryloylation involves the use of N-acryloxysuccinimide. This reagent is an activated ester of acrylic acid. In one study focused on the synthesis of Nε-acryloyllysine piperazides, N-acryloxysuccinimide was found to be advantageous over acryloyl chloride because it prevented the formation of certain condensation side products. hzdr.de This approach, which is part of a modular synthetic strategy, showcases a milder method for introducing the acryloyl group onto an amine, which could be applicable to N-phenylpiperazine to improve reaction selectivity and simplify purification. hzdr.de
Condensation Reactions with Acryloyl Chloride and N-Phenylpiperazine[1][3].
Synthetic Routes to N-Phenylpiperazine as a Key Intermediate
The availability of N-phenylpiperazine is a prerequisite for the synthesis of the final product. There are two primary industrial and laboratory-scale strategies for its preparation: the cyclization of acyclic precursors and the direct arylation of piperazine.
A classical and industrially significant method for forming the N-phenylpiperazine core involves the reaction of aniline (B41778) with a di-functionalized amine, such as bis(2-chloroethyl)amine (B1207034) or diethanolamine (B148213). nih.gov When bis(2-chloroethyl)amine hydrochloride is used, the reaction involves a double N-alkylation of aniline, followed by an intramolecular cyclization to form the piperazine ring. This process is typically performed at high temperatures (160-250°C) without a solvent, where the reactants are in a molten state. google.comgoogle.com The resulting N-phenylpiperazine hydrochloride is then neutralized with a base to yield the free amine. google.com This solvent-free approach is noted for its high yield (>75%), high purity (>99%), and reduced waste, making it suitable for industrial production. google.comgoogle.com An alternative involves reacting aniline derivatives with diethanolamine. chinjmap.com
| Reactants | Solvent | Temperature | Reported Yield | Citation |
|---|---|---|---|---|
| Aniline, Bis(2-chloroethyl)amine hydrochloride | None (molten state) | 160°C | 78.2% | google.com |
| Aniline, Bis(2-chloroethyl)amine hydrochloride | None (molten state) | 190°C | 80.2% | google.comgoogle.com |
| Aniline, Bis(2-chloroethyl)amine hydrochloride | None (molten state) | 250°C | 79.1% | google.comgoogle.com |
| Aniline derivatives, Bis(2-chloroethyl)amine hydrochloride | Diethylene glycol monomethyl ether | High Temperature | Good | nih.gov |
Modern synthetic chemistry offers powerful cross-coupling methods for the N-arylation of amines. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. nih.govacs.org This reaction can be employed to directly couple piperazine with a halogenated benzene (B151609), such as chlorobenzene (B131634) or bromobenzene. nih.gov The process requires a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. acs.orgchemicalbook.com While highly effective, challenges can include catalyst cost and the need to remove metal residues from the final product. nih.gov
Alternatively, nucleophilic aromatic substitution (SNAr) can be used if the benzene ring is sufficiently electron-deficient (e.g., activated by nitro groups ortho or para to the leaving group). nih.govnih.gov Some protocols have also been developed for transition-metal-free N-arylation using strong bases. googleapis.comgoogle.com
Cyclization Reactions Utilizing Aniline and Haloethylamine Derivatives[5].
Advanced Synthetic Strategies for Piperazine Ring Functionalization
While the aforementioned routes are standard, advanced strategies focus on the functionalization of the piperazine ring itself, which can be used to create diverse precursors. Direct C-H functionalization of the piperazine core is an emerging area that allows for the introduction of substituents onto the carbon atoms of the ring, a traditionally challenging task. nsf.govmdpi.com These methods, which can be guided by photoredox catalysis or direct lithiation, provide new avenues for synthesizing piperazines with defined substitution patterns. mdpi.comwiley.com For instance, N-Boc protected piperazines can undergo direct, site-selective C-H lithiation followed by reaction with an electrophile to introduce functionality at a carbon position. mdpi.com Such strategies could enable the synthesis of novel N-phenylpiperazine analogues which, upon subsequent acryloylation, would yield a diverse library of this compound derivatives with unique properties.
Transition-Metal Catalyzed Approaches for Alkylamine Synthesis
The formation of the N-aryl bond in precursors like N-phenylpiperazine is frequently accomplished using transition-metal-catalyzed cross-coupling reactions. These methods are indispensable for creating carbon-nitrogen bonds, particularly between aryl halides and amines.
Prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. google.comgoogle.com The Buchwald-Hartwig reaction has become a cornerstone of modern synthesis due to its broad substrate scope and high efficiency under relatively mild conditions. It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. acs.org The choice of ligand is critical and often dictates the success and efficiency of the coupling. For instance, ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) are commonly employed. acs.org Mechanistically, the process involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the N-arylamine and regenerate the catalyst. acs.org
The Ullmann condensation is an older, yet still relevant, copper-catalyzed method. It generally requires harsher reaction conditions (higher temperatures) than its palladium-catalyzed counterpart and is often used for N-arylation with less reactive aryl halides. google.com Recent advancements have led to the development of more active copper/ligand systems that allow the reaction to proceed under milder conditions.
These catalytic systems offer powerful tools for the synthesis of N-phenylpiperazine, a key precursor to this compound, by coupling piperazine with a phenyl halide. google.comacs.org
Stereoselective Synthesis of Piperazine-Containing Derivatives
The biological activity of piperazine-containing molecules is often highly dependent on their stereochemistry. Consequently, methods for the stereoselective synthesis of C-substituted piperazines are of significant interest. Several strategies have been developed to control the three-dimensional arrangement of substituents on the piperazine ring.
One common approach is the use of the chiral pool , which involves starting with readily available, enantiomerically pure building blocks such as amino acids. rsc.org For example, L-proline can be converted into a homochiral bicyclic piperazine derivative through a sequence involving dipeptide formation, cyclization to a diketopiperazine, and subsequent reduction. rsc.org Similarly, chiral phenylglycine has been used as a starting point for 3-phenyl-piperazine-2-acetic acid esters. nih.gov
Asymmetric catalysis provides another powerful route. This includes the asymmetric lithiation of N-Boc piperazines, where a chiral ligand is used in conjunction with an organolithium base to selectively deprotonate one of the two enantiotopic α-protons. Trapping this chiral intermediate with an electrophile yields an enantiomerically enriched α-substituted piperazine. york.ac.uk The outcome of these reactions can be highly sensitive to the nature of the electrophile and the substituent on the distal nitrogen atom. york.ac.uk
Furthermore, synthetic routes involving the ring-opening of chiral aziridines have been successfully employed. For instance, the copper-catalyzed ring-opening of tosylaziridines can produce chiral cis-2,5-disubstituted piperazines. thieme-connect.com Another method involves creating chiral aryl aziridinyl ketones, which are converted to bicyclic imines. Subsequent reduction and nucleophilic ring-opening of the aziridine (B145994) ring afford highly functionalized, chiral piperazine derivatives. thieme-connect.commetu.edu.tr
Regioselective Alkylation and Acylation of Piperazine Nitrogens
For unsymmetrical piperazines like N-phenylpiperazine, the two nitrogen atoms exhibit different reactivity, which can be exploited for regioselective functionalization. The synthesis of this compound from N-phenylpiperazine is a prime example of regioselective acylation.
N-phenylpiperazine has two distinct nitrogen atoms: one is a tertiary aniline-like nitrogen (N1), and the other is a secondary aliphatic amine nitrogen (N4). The lone pair of electrons on the N1 nitrogen is delocalized into the phenyl ring, reducing its nucleophilicity. In contrast, the N4 nitrogen's lone pair is localized, making it a much stronger nucleophile. Consequently, when N-phenylpiperazine is treated with an acylating agent like acryloyl chloride, the reaction occurs selectively at the more nucleophilic N4 position. This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. researchgate.net
| Parameter | Condition | Purpose |
| Reactants | N-phenylpiperazine, Acryloyl chloride | Provide the piperazine core and the acryloyl group. |
| Base | Triethylamine | Scavenges the HCl generated during the reaction. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Provides a medium for the reaction. |
| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |
Regioselective alkylation follows similar principles. The more nucleophilic nitrogen can be selectively alkylated using alkyl halides or other electrophiles, often in the presence of a base like potassium carbonate. nih.govnih.gov The choice of solvent and temperature can further influence the selectivity and yield of the reaction.
Reductive Amination and Nucleophilic Substitution Routes in Piperazine Chemistry
Reductive amination and nucleophilic substitution are fundamental and versatile reactions in the synthesis of piperazine derivatives, used both for constructing the ring and for its subsequent functionalization.
Reductive amination involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. thieme-connect.com This method is widely used to introduce substituents onto the piperazine nitrogen. For example, a piperazine can be N-alkylated by reaction with an aldehyde or ketone. mdpi.com A more advanced application involves the intramolecular reductive amination of a suitable amino-aldehyde to form the piperazine ring itself. researchgate.net Continuous-flow hydrogenation, using H₂ as the reducing agent, represents a greener and more scalable alternative for reductive amination processes. thieme-connect.com
Nucleophilic substitution is another key strategy where a piperazine nitrogen acts as a nucleophile, attacking an electrophilic carbon center (e.g., an alkyl halide) to form a new C-N bond. tandfonline.com This is a straightforward method for N-alkylation or N-benzylation of the piperazine core. nih.govnih.gov The synthesis of the precursor N-phenylpiperazine can itself be achieved via the nucleophilic substitution of diethanolamine with aniline, followed by cyclization.
Lithiation and Trapping Reactions of N-Boc Piperazines
While the previously mentioned methods primarily functionalize the nitrogen atoms, the direct functionalization of the carbon skeleton of the piperazine ring is a more advanced challenge. One of the most effective methods for achieving this is the α-lithiation of N-Boc-protected piperazines. acs.org
In this strategy, the N-Boc (tert-butoxycarbonyl) group serves a dual purpose: it acts as a protecting group and as a directed metalation group (DMG). Treatment of an N-Boc piperazine with a strong base, typically sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), results in the regioselective removal of a proton from the carbon atom alpha to the Boc-protected nitrogen. acs.org This generates a nucleophilic organolithium intermediate.
This highly reactive intermediate can then be "trapped" by a wide variety of electrophiles, leading to the formation of α-substituted piperazines. acs.orgresearchgate.net This methodology provides access to a diverse range of functionalized piperazines that are otherwise difficult to synthesize. acs.org
Below is a table summarizing the outcomes of trapping the lithiated intermediate of N-Boc-N'-cumyl piperazine with various electrophiles. acs.org
| Electrophile | Trapped Product | Yield (%) |
| Me₃SiCl | α-Trimethylsilyl piperazine | 98 |
| Bu₃SnCl | α-Tributylstannyl piperazine | 80 |
| MeI | α-Methyl piperazine | 95 |
| Allyl bromide | α-Allyl piperazine | 80 |
| Methyl chloroformate | α-Methyl ester piperazine | 66 |
| Paraformaldehyde | α-Hydroxymethyl piperazine | 57 |
This method can be extended to α-arylation through a subsequent transmetalation/Negishi cross-coupling sequence. acs.org
Polymerization and Copolymerization Research of N Acryloyl N Phenylpiperazine
Homopolymerization Studies
The synthesis of poly(N-Acryloyl-N'-phenylpiperazine) involves the polymerization of the AcrNPhP monomer. This process has been primarily investigated through free-radical polymerization mechanisms.
Free-Radical Homopolymerization Mechanisms
The homopolymerization of this compound typically proceeds via a free-radical mechanism. cmu.eduuomustansiriyah.edu.iq This process involves the use of a free-radical initiator to start the polymerization of the vinyl group in the acryloyl moiety of the monomer. vulcanchem.com The bulky phenylpiperazine group can influence the polymerization kinetics and the properties of the resulting polymer. The polymerization can be carried out in solution, and the resulting homopolymer can be isolated and characterized. researchgate.net
Effects of Initiator Systems and Reaction Conditions on Polymerization Yield
The choice of initiator and reaction conditions significantly impacts the yield and molecular weight of the resulting poly(this compound).
Commonly used thermal free-radical initiators include 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). researchgate.netkpi.ua Research has shown that homopolymers can be obtained in substantial yields using 0.5–1% AIBN in a 1:1 toluene (B28343) solution at temperatures between 60–70°C over 24–48 hours. researchgate.net The resulting polymers have been reported to have intrinsic viscosities in the range of 0.16–0.24 dl g⁻¹ in chloroform (B151607). researchgate.net
Benzoyl peroxide can also be used as an initiator, and it has been observed that AcrNPhP can act as a redox initiation promoter, allowing for faster copolymerizations at lower temperatures, such as 40°C. researchgate.netkpi.ua The concentration of the initiator and the monomer, reaction temperature, and time are all critical parameters that need to be optimized to achieve high polymerization yields and desired polymer characteristics.
Copolymerization Systems
This compound has been successfully copolymerized with a variety of other monomers to create new materials with tailored properties. These copolymerization studies have explored both conventional vinyl monomers and functional monomers that impart responsiveness to environmental stimuli.
Binary Copolymerization with Conventional Vinyl Monomers
Binary copolymerization of AcrNPhP with conventional vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) has been investigated. researchgate.netkpi.ua These copolymerizations are typically carried out using free-radical initiators. For instance, copolymers with MMA or styrene have been obtained in good yields at 60°C over 24 hours. researchgate.net The incorporation of AcrNPhP into copolymers with these monomers can modify the properties of the resulting materials, such as their solubility and thermal behavior. mdpi.com
| Comonomer | Initiator | Solvent | Temperature (°C) | Observations |
| Methyl Methacrylate (MMA) | AIBN | Toluene | 60 | Good yields. researchgate.net |
| Styrene | AIBN | Toluene | 60 | Good yields. researchgate.net |
| Methyl Methacrylate (MMA) | Benzoyl Peroxide | - | 40 | Fast copolymerization. researchgate.net |
Copolymerization with pH- and Temperature-Responsive Monomers
The copolymerization of AcrNPhP with pH- and temperature-responsive monomers has led to the development of "smart" polymers that can respond to changes in their environment. These copolymers have potential applications in fields like drug delivery and biomaterials. japsonline.comnih.gov
Examples of such comonomers include:
Acrylic Acid (AA): Copolymerization with acrylic acid introduces pH-responsive carboxylic acid groups into the polymer chain. researchgate.netacs.org The resulting copolymers exhibit significant swelling changes in response to pH variations. researchgate.net
Hydroxyethyl (B10761427) Methacrylate (HEMA): HEMA is a hydrophilic monomer, and its copolymerization with AcrNPhP can enhance the water solubility and biocompatibility of the resulting polymer. researchgate.netnie.edu.sg
N-Isopropylacrylamide (NIPAM): NIPAM is a well-known temperature-responsive monomer. mdpi.com Copolymers of AcrNPhP with NIPAM can exhibit a lower critical solution temperature (LCST), a property where the polymer undergoes a phase transition from soluble to insoluble as the temperature is raised. mdpi.com
N-Vinyl Caprolactam (NVCL): Similar to NIPAM, NVCL is a temperature-responsive monomer. mdpi.commdpi.com Its copolymerization with AcrNPhP can also impart temperature sensitivity to the resulting material. acs.org
The synthesis of these copolymers is typically achieved through free-radical polymerization in a suitable solvent. researchgate.netmdpi.com The properties of the resulting copolymers, such as their pH-sensitivity and LCST, can be tuned by adjusting the comonomer ratio in the feed. mdpi.commdpi.com
| Comonomer | Property |
| Acrylic Acid (AA) | pH-responsive. researchgate.netacs.org |
| Hydroxyethyl Methacrylate (HEMA) | Hydrophilic, biocompatible. researchgate.netnie.edu.sg |
| N-Isopropylacrylamide (NIPAM) | Temperature-responsive (LCST). mdpi.commdpi.com |
| N-Vinyl Caprolactam (NVCL) | Temperature-responsive (LCST). acs.orgmdpi.com |
Determination of Monomer Reactivity Ratios via Linearization Methods
To understand the copolymerization behavior of this compound with other monomers, it is crucial to determine the monomer reactivity ratios (r1 and r2). These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization).
Linearization methods such as the Finemann-Ross and Kelen–Tüdös methods are widely used to estimate these reactivity ratios from experimental data. researchgate.netrsc.orgscielo.orgnih.govkoreascience.kr These methods involve plotting transformed copolymer composition data against transformed monomer feed composition data to obtain a linear relationship from which the reactivity ratios can be calculated. rsc.org
For the copolymerization of AcrNPhP (M1) with methyl methacrylate (M2), the reactivity ratios were estimated to be r1 = 0.25 and r2 = 2.5. researchgate.netkpi.ua This indicates that the growing polymer chain ending in an MMA radical prefers to add another MMA monomer, while the chain ending in an AcrNPhP radical also shows a preference for adding an MMA monomer.
In another study involving the copolymerization of AcrNPhP with acrylic acid (AA) and hydroxyethyl methacrylate (HEMA), the reactivity parameters were also determined using the Finemann-Ross and Kelen–Tüdös methods. researchgate.net The Alfrey-Price Q-e values, which describe the general reactivity and polarity of a monomer, were calculated for the AcrNPhP–AA and AcrNPhP–HEMA systems. researchgate.net
| Copolymer System | Method | r1 (AcrNPhP) | r2 (Comonomer) |
| AcrNPhP-MMA | - | 0.25 researchgate.netkpi.ua | 2.5 researchgate.net |
| AcrNPhP-AA | Finemann-Ross, Kelen–Tüdös | - | - |
| AcrNPhP-HEMA | Finemann-Ross, Kelen–Tüdös | - | - |
Polymer Network Formation and Crosslinked Systems
The ability of this compound (AcrNPP) to form three-dimensional polymer networks, particularly hydrogels and gels, has been a subject of considerable research. These crosslinked systems are synthesized through various techniques, with their final properties being highly dependent on the chosen synthetic route and components.
Synthesis of Crosslinked Hydrogels and Gels by Bulk and Solution Polymerization
Crosslinked copolymers of this compound have been successfully synthesized using both bulk and solution polymerization methods. researchgate.net For instance, hydrogels composed of AcrNPP and other monomers like acrylic acid (AA) and hydroxyethyl methacrylate (HEMA) have been prepared via thermal free-radical polymerization. researchgate.net The choice between bulk and solution polymerization has a profound impact on the swelling behavior of the resulting gels. researchgate.net
Bulk polymerization of monomers such as N-acryloyl-N'-methyl piperazine (B1678402) (a related compound) and HEMA, with a crosslinker like ethylene (B1197577) glycol dimethacrylate (EGDMA) and an initiator like 2,2'-azobisisobutyronitrile (AIBN), has been shown to produce hydrogels. nie.edu.sg Similarly, solution polymerization in solvents like dioxane is a common method for preparing linear and crosslinked copolymers of AcrNPP and its derivatives. researchgate.netmdpi.com The synthesis often involves dissolving the monomers and initiator in a suitable solvent, followed by thermal or photo-initiation. researchgate.netmdpi.comnih.gov For example, free-radical solution polymerization has been used to create water-soluble copolymers of N-acryloyl-N'-ethylpiperazine (a derivative) and methyl methacrylate (MMA). mdpi.com
The general procedure for synthesizing these crosslinked networks involves the radical polymerization of vinyl monomers in the presence of a crosslinking agent. nih.gov Common initiators for this process include potassium persulfate (KPS), ammonium (B1175870) persulfate (APS), and AIBN. nih.gov
Polymerization Kinetics and Mechanism Elucidation
Understanding the kinetics and mechanism of this compound polymerization is crucial for controlling the properties of the resulting polymers and for optimizing synthesis processes. Research in this area has utilized advanced analytical techniques and investigated the unique role of AcrNPP in initiation processes.
Real-Time Monitoring of Polymer Growth Kinetics using Microrheology and Spectroscopy
Real-time monitoring techniques are essential for gaining insights into the dynamic process of polymer growth. americanlaboratory.com Techniques like UV/VIS spectroscopy can be used to track the concentration of the monomer throughout the polymerization reaction, providing data on the rate of polymerization. americanlaboratory.com Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is another powerful tool for real-time analysis. mdpi.com By monitoring the disappearance of the vinyl group peak, the degree of conversion can be calculated in real-time. mdpi.com
Microrheology, coupled with dynamic light scattering (DLS), allows for the measurement of the collective diffusion coefficient of the polymer network, which provides information about the network's structural evolution during gelation. aps.org These advanced techniques enable a detailed understanding of the reaction kinetics, including the determination of key parameters like the maximum reaction rate. americanlaboratory.commdpi.com
Mechanistic Role of this compound as a Redox Initiation Promoter
This compound has been identified as an effective promoter in redox-initiated polymerization systems. kpi.ua Redox initiation is a powerful method for generating free radicals under mild conditions and is widely used in industrial applications. cmu.edu In these systems, a reducing agent and an oxidizing agent react to produce radicals that initiate polymerization. cmu.edu
AcrNPP can act as a polymerizable amine activator in conjunction with an initiator like benzoyl peroxide (BPO). kpi.ua The mechanism involves the amine promoting the decomposition of the peroxide to generate initiating radicals. kpi.ua However, studies have shown that the efficiency of AcrNPP as an activator in the redox-initiated copolymerization of monomers like Bis-GMA for dental composites at ambient temperatures can be comparatively low. kpi.ua The reactivity of the amine radical formed is a critical factor in its effectiveness as an initiator. kpi.ua Mechanistic studies on amine-peroxide redox polymerization have suggested that the reaction proceeds via an SN2 attack by the amine on the peroxide, with the subsequent homolysis of the intermediate being the rate-determining step. nih.gov
Application of Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP)
Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity. rsc.org These methods are particularly valuable for synthesizing well-defined polymers with complex architectures.
The application of CLRP to N-acryloyl amino acid monomers, a class of compounds structurally related to AcrNPP, has been successfully demonstrated. rsc.org Photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been used to polymerize various N-acryloyl amino acid monomers, yielding polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20) under mild conditions. rsc.org This suggests that similar controlled polymerization of this compound is feasible, opening avenues for the synthesis of well-defined block copolymers and other advanced polymer structures. The tolerance of these techniques to a wide range of functional groups makes them highly suitable for monomers like AcrNPP. rsc.org
Advanced Spectroscopic and Structural Characterization of N Acryloyl N Phenylpiperazine and Its Polymeric Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying functional groups and providing a unique molecular fingerprint of the compound and its polymers.
Fourier Transform Infrared (FTIR) Spectroscopy for Compositional and Functional Group Analysis
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the N-Acryloyl-N'-phenylpiperazine monomer and tracking the changes that occur during polymerization. In the monomer, characteristic peaks confirm the presence of the acryloyl and piperazine (B1678402) moieties. Specifically, the spectrum exhibits a strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the amide group and another at approximately 1550 cm⁻¹ attributed to C-N stretching.
Upon polymerization to form poly(this compound) (PAPP), a key spectral change is the disappearance of absorption peaks associated with the vinyl group (C=CH₂). nih.gov For instance, the absorption peak around 940 cm⁻¹, assigned to the C-H bond of the C=CH₂ group, and the stretching vibration band of the C=C double bond at about 1670 cm⁻¹ are absent in the polymer's spectrum, confirming successful polymerization. nih.gov
In studies of PAPP blends with other polymers, such as poly(p-vinylphenol) (PVPh), FTIR is used to investigate intermolecular interactions. acs.org For example, a new band appearing at 1625 cm⁻¹ in PAPP/PVPh blends indicates hydrogen-bonding interaction between the hydroxyl group of PVPh and the carbonyl oxygen of PAPP. acs.org The composition of linear copolymers containing this compound can also be analyzed using FTIR spectral analysis. researchgate.net
Table 1: Key FTIR Absorption Bands for this compound and its Polymer
| Wavenumber (cm⁻¹) | Assignment | Monomer/Polymer | Reference |
|---|---|---|---|
| ~1670 | C=C Stretching | Monomer | nih.gov |
| ~1650 | C=O Stretching (Amide) | Monomer & Polymer | |
| 1625 | Hydrogen-bonded C=O | Polymer Blend | acs.org |
| ~1550 | C-N Stretching | Monomer & Polymer | |
| ~940 | C-H Bending (vinyl) | Monomer | nih.gov |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. It provides a detailed "fingerprint" of the molecular vibrations in this compound and its polymeric systems. nih.gov Analysis of the Raman spectra of thin films of polymers containing phenylpiperazine moieties can reveal structural details. nih.gov While specific Raman data for this compound is not extensively detailed in the provided results, the technique is a standard method for characterizing such polymers and their precursors. For related polymers, the disappearance of peaks related to the C=C double bond (e.g., around 1620 cm⁻¹) after polymerization is a key indicator of the reaction's success. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of this compound at the atomic level, providing information on the connectivity and chemical environment of protons and carbon atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation of Monomers and Polymers
¹H NMR: The proton NMR spectrum of the this compound monomer in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that confirm its structure. Aromatic protons of the phenyl group typically appear in the range of δ 6.8–7.2 ppm. The protons of the piperazine ring's methylene (B1212753) (CH₂) groups are observed between δ 3.5–4.0 ppm. The vinyl protons of the acryloyl group exhibit characteristic signals in the olefinic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. For the related compound 1-phenylpiperazine, theoretical calculations have been used to assign the chemical shifts. nih.gov For this compound, one would expect to see signals for the carbonyl carbon, the vinyl carbons, the aromatic carbons of the phenyl ring, and the carbons of the piperazine ring.
For the polymer, poly(this compound), the ¹H NMR spectrum shows a significant broadening of the signals compared to the monomer. The characteristic signals of the vinyl protons disappear, indicating their consumption during polymerization, while the signals for the polymer backbone appear.
Table 2: Representative ¹H NMR Chemical Shifts for this compound Monomer in CDCl₃
| Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|
| 6.8 - 7.2 | Aromatic protons (phenyl group) | |
| 3.5 - 4.0 | Piperazine CH₂ protons |
Two-Dimensional NMR Techniques (e.g., HSQC, TOCSY) for Complex Structural Assignments
For more complex structures or to unambiguously assign all signals in the ¹H and ¹³C NMR spectra, two-dimensional NMR techniques are employed. hyphadiscovery.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the proton signals of the piperazine and phenyl groups to their corresponding carbon signals.
Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify protons that are part of the same spin system, even if they are not directly coupled. nanalysis.com For this compound, a TOCSY experiment would show correlations between all the protons within the phenyl ring and separately, among the protons of the piperazine ring, aiding in their assignment. nanalysis.com While specific 2D NMR data for this exact compound is not readily available in the search results, these techniques are standard for the structural elucidation of such molecules. nih.govresearchgate.net
Solid-State NMR for Conformational Studies in Polymeric Networks
Solid-state NMR (ssNMR) is a crucial technique for studying the structure and dynamics of polymers in their solid form, as it does not require dissolving the sample. researchgate.netcam.ac.uk This is particularly useful for cross-linked or insoluble polymeric networks of poly(this compound).
By analyzing the chemical shifts and relaxation times in the solid state, information about the local conformation, chain packing, and phase behavior in polymer blends can be obtained. researchgate.net For example, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments can be used to characterize the molecular structure of polymers like polyxylylenes, confirming the integrity of the repeating unit and providing evidence for a linear polymer structure. osti.gov While specific solid-state NMR studies on poly(this compound) were not found, the application of this technique would be invaluable for understanding the conformational arrangements and intermolecular interactions within its polymeric networks.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS provides a molecular fingerprint.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), causing extensive fragmentation. uni-saarland.denih.gov This fragmentation is highly reproducible and provides detailed structural information. nih.gov For this compound, the molecular ion (M⁺˙) peak would be observed, and its fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments.
The fragmentation of amine-containing compounds like piperazine derivatives is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, key fragmentation pathways would include:
Cleavage of the acryloyl group: Loss of the acryloyl group (CH₂=CH-C=O) as a radical, leading to a stable phenylpiperazine cation.
Alpha-cleavage within the piperazine ring: Ring opening and fragmentation adjacent to the nitrogen atoms.
Cleavage at the N-phenyl bond: Separation of the phenyl group from the piperazine ring.
McLafferty Rearrangement: If applicable, this rearrangement can occur in molecules with a carbonyl group and an available gamma-hydrogen.
Fast Atom Bombardment (FAB) is a softer ionization technique compared to EI, often resulting in a more prominent molecular ion peak and less fragmentation, which is useful for confirming the molecular weight of the parent compound.
A table of potential fragments and their corresponding mass-to-charge ratios in the EI-MS spectrum of this compound is presented below.
| Fragment Ion Structure | Proposed Fragmentation Pathway | m/z (Mass/Charge Ratio) |
| [C₁₃H₁₆N₂O]⁺˙ (Molecular Ion) | Parent Molecule | 216 |
| [C₁₀H₁₃N₂]⁺ | Loss of acryloyl radical (·C₃H₃O) | 161 |
| [C₆H₅]⁺ | Cleavage of N-phenyl bond | 77 |
| [C₇H₅O]⁺ | Cleavage leading to benzoyl cation | 105 |
| [C₄H₉N]⁺˙ | Fragmentation of the piperazine ring | 71 |
| [C₃H₃O]⁺ | Acryloyl cation | 55 |
This table is illustrative and based on general fragmentation principles for similar compounds.
Hyphenated techniques, which combine a separation method with mass spectrometry, are indispensable for analyzing complex mixtures and assessing the purity of compounds. lcms.czunodc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. unodc.org this compound monomer can be analyzed by GC-MS to confirm its purity after synthesis. The gas chromatograph separates the monomer from any unreacted starting materials (e.g., N-phenylpiperazine, acryloyl chloride), solvents, or side-products. The mass spectrometer then provides mass spectra for each separated component, allowing for their unambiguous identification by comparing the spectra to libraries or through interpretation of the fragmentation patterns. nih.govunodc.org
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): LC-MS is particularly suited for non-volatile, thermally labile, or high molecular weight compounds, including polymers and oligomers. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions, often with multiple charges, making it ideal for analyzing large molecules. nih.gov For polymeric systems of this compound, LC-ESI-MS can be used to analyze the reaction mixture for residual monomer, identify low molecular weight oligomers, or characterize degradation products. nih.gov In bioanalytical studies of related phenylpiperazine derivatives, LC-MS has proven to be a sensitive and reliable method for quantification in complex biological matrices. nih.gov
A summary of typical parameters for these hyphenated techniques is provided below.
| Technique | Separation Principle | Ionization Method | Typical Application for AcrNPP |
| GC-MS | Volatility and column interaction | Electron Ionization (EI) | Purity assessment of the monomer; identification of volatile impurities. |
| LC-ESI-MS | Polarity and column interaction | Electrospray Ionization (ESI) | Analysis of polymer mixtures; quantification of monomer and oligomers; degradation studies. |
Elucidation of Fragmentation Pathways and Molecular Identity via EI-MS and FAB Mass Spectrometry[8][18].
X-ray Diffraction and Scattering Methods
X-ray techniques are crucial for probing the atomic and molecular arrangement of materials in both crystalline and non-crystalline states.
For this compound, obtaining a suitable single crystal would enable the unequivocal confirmation of its molecular conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the material's bulk properties. The structural data obtained can also be used to simulate a theoretical powder X-ray diffraction pattern, which serves as a reference for phase identification and purity analysis of bulk powder samples. icdd.com
Below is a table showing the type of data obtained from a single crystal X-ray diffraction experiment, using a related piperazine compound as an example. researchgate.net
| Crystallographic Parameter | Information Provided | Example Value (for a related compound) |
| Crystal System | Symmetry of the unit cell | Monoclinic |
| Space Group | The specific symmetry elements | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 8.6880 Å, b = 18.942 Å, c = 8.0739 Å |
| α, β, γ (°) | Angles between unit cell axes | α = 90°, β = 114.035°, γ = 90° |
| Volume (ų) | Volume of the unit cell | 1213.5 ų |
| Z | Number of molecules per unit cell | 2 |
| Bond Lengths (Å) | Precise distances between bonded atoms | P-N = 1.7053 Å |
| Bond Angles (°) | Angles between adjacent bonds | C-N-C = 112.5° |
Data is for N,N'-bis(diphenylphosphino)piperazine and serves as an illustrative example. researchgate.net
Small-Angle X-ray Scattering (SAXS) is a non-destructive technique used to investigate structural features on the nanometer to micrometer scale. arxiv.orgresearchgate.net It is particularly powerful for characterizing the size, shape, and internal structure of polymeric microgels and nanoparticles in solution. researchgate.nettue.nl For polymeric systems based on this compound, which can form stimuli-responsive microgels, SAXS provides critical insights into their morphology.
By analyzing the scattering pattern of a microgel dispersion, one can determine:
Internal Structure: Information about the polymer network density, including the presence of a denser core and a more diffuse shell. arxiv.org
Swelling Behavior: Changes in microgel size and conformation in response to external stimuli like temperature or pH can be monitored in situ. researchgate.nettue.nl This is crucial for understanding the volume phase transition of responsive polymers. tue.nl
Studies on analogous poly(N-isopropylacrylamide) (PNIPAM) microgels demonstrate how SAXS can be used to track the collapse of the polymer network as the temperature is raised through the Lower Critical Solution Temperature (LCST), providing quantitative data on the change in particle radius and volume. arxiv.orgtue.nl
| SAXS Observable | Structural Information Derived for Microgels |
| Scattering Intensity at zero angle, I(0) | Proportional to the square of the particle volume and concentration. |
| Radius of Gyration, Rg | A measure of the overall size of the microgel. |
| Form Factor, P(q) | Describes the shape and internal structure of a single microgel. |
| Structure Factor, S(q) | Describes the spatial arrangement and interactions between microgels in concentrated dispersions. arxiv.org |
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination[8][20].
Other Advanced Characterization Techniques
Beyond mass spectrometry and X-ray methods, a suite of other techniques is essential for a full characterization of this compound and its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of atoms in the monomer and polymer. numberanalytics.com ¹H and ¹³C NMR are used to confirm the successful synthesis of the monomer and to determine the polymer's tacticity.
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. pageplace.de For poly(AcrNPP), DSC is critical for determining the glass transition temperature (Tg) of the solid polymer and for studying the enthalpy changes associated with the LCST in aqueous solutions. acs.org
Dynamic Light Scattering (DLS): Measures the size distribution of particles in suspension. numberanalytics.com DLS is widely used to determine the hydrodynamic radius of polymeric microgels and to monitor their swelling and collapse in response to stimuli. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups within a molecule. mdpi.com FTIR is a quick and effective method to verify the incorporation of the acryloyl group into the piperazine structure and to confirm the polymerization by observing the disappearance of the vinyl C=C bond peak. mdpi.com
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net The method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.org The GPC system consists of a pump, an injector, a column packed with porous gel, and a detector (commonly a refractive index detector). shimadzu.cz When a polymer solution is passed through the column, larger molecules, which cannot enter the pores of the gel, elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. shimadzu.cz
GPC analysis provides several key parameters for polymer characterization, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.org Mn is the total weight of the polymer divided by the total number of molecules, while Mw is an average that gives more weight to heavier molecules. The PDI is a measure of the breadth of the molecular weight distribution; a value of 1.0 indicates a monodisperse sample where all polymer chains have the same length. researchgate.net
For polymers of this compound, GPC is essential for characterizing the products of polymerization. For example, homopolymers of this compound have been synthesized to yield polymers with intrinsic viscosities ranging from 0.16 to 0.24 dL/g in chloroform. researchgate.net In related chiral copolymers, such as poly[N-acryloyl-D-phenylalanine-co-N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)], GPC analysis in DMF using polystyrene standards revealed a molecular weight of 8170 g/mol with a PDI of 1.47. researchgate.net This data is crucial for understanding how the polymerization conditions affect the final polymer properties.
| Parameter | Description | Typical Values for Acryloyl-based Polymers |
| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all the polymer chains in the sample. researchgate.net | For a related copolymer, A-D-Phe-co-D-MABU, the Mw was 8170 g/mol . researchgate.net |
| Weight-Average Molecular Weight (Mw) | An average molecular weight where the contribution of each chain is weighted by its mass. wikipedia.org | For a related copolymer, A-D-Phe-co-D-MABU, the Mw was 8170 g/mol . researchgate.net |
| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. researchgate.net | A PDI of 1.47 was reported for a related copolymer, A-D-Phe-co-D-MABU. researchgate.net |
| Intrinsic Viscosity [η] | A measure of a polymer's contribution to the viscosity of a solution. | Homopolymers of this compound have shown intrinsic viscosities of 0.16–0.24 dl g−1. researchgate.net |
Differential Dynamic Microscopy (DDM) for Time-Resolved Polymerization Monitoring
Differential Dynamic Microscopy (DDM) is a relatively new optical technique that provides quantitative information about the dynamics of complex fluids and soft materials by analyzing time-series of microscope images. arxiv.orgnih.gov DDM combines the real-space visualization of microscopy with the quantitative analysis capabilities of light scattering. arxiv.org The technique works by calculating the difference between images separated by a certain time lag and then performing a Fourier transform on these difference images. This process yields an image structure function that is related to the intermediate scattering function measured in DLS, providing information about the dynamics of the sample over a wide range of length scales. aps.org
A key advantage of DDM is its ability to characterize dynamics in systems that are challenging for traditional light scattering, such as those that are optically dense or contain multiple scattering sources. nih.gov This makes it a promising tool for monitoring polymerization reactions in real-time. As a polymerization reaction proceeds, the size and concentration of polymer chains and aggregates change, leading to alterations in the sample's dynamics. DDM can capture these changes, offering insights into the kinetics of polymerization, the onset of gelation, and the evolution of the polymer network structure. arxiv.org
While specific studies applying DDM to the time-resolved polymerization monitoring of this compound have not been extensively reported, the technique's capabilities suggest its high potential in this area. For instance, DDM could be used to follow the growth of poly(this compound) chains and the formation of aggregates as the reaction progresses. This would provide valuable kinetic data that is complementary to the end-point analysis provided by techniques like GPC. The ability of DDM to probe dynamics at various length scales simultaneously would be particularly beneficial for understanding the complex interplay between chain growth, aggregation, and network formation in these polymeric systems. researchgate.net
| Feature | Description | Potential Application for this compound Polymerization |
| Time-Resolved Analysis | DDM analyzes a sequence of images to capture the evolution of dynamics over time. arxiv.org | Monitoring the rate of polymerization and the change in monomer/polymer concentration. |
| Wave-Vector Dependent Dynamics | Provides information equivalent to multi-angle DLS, probing dynamics at different length scales. aps.org | Characterizing the growth of polymer chains and the formation of aggregates of different sizes during polymerization. |
| Real-Space Information | Combines scattering-like analysis with the imaging capabilities of a microscope. arxiv.org | Visualizing the spatial heterogeneity of the polymerization process, such as the formation of gel points. |
| Robustness | Can be applied to optically complex samples where traditional light scattering may fail. nih.gov | Studying polymerization in concentrated solutions or multi-phase systems. |
Computational and Theoretical Chemistry Investigations of N Acryloyl N Phenylpiperazine
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. In the study of N-Acryloyl-N'-phenylpiperazine, these computational methods provide valuable insights that complement experimental findings.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular geometry by finding the minimum energy conformation. ekb.eg This optimization process provides precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
These calculations have been instrumental in understanding the spatial arrangement of the acryloyl and phenylpiperazine moieties. The optimized geometry reveals the planarity or non-planarity of different parts of the molecule, which significantly influences its electronic properties and intermolecular interactions. Furthermore, DFT is employed to elucidate the electronic structure, providing a detailed picture of the electron density distribution and molecular orbitals. researchgate.net
Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency analysis is a crucial step in computational chemistry that serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net
For this compound, DFT calculations can predict the vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a direct comparison with experimental data. nih.gov The good agreement between the scaled theoretical frequencies and the experimental vibrational bands validates the calculated molecular structure and provides a detailed understanding of the molecular vibrations associated with specific functional groups, such as the C=O and C=C stretching of the acryloyl group and the vibrations of the phenyl and piperazine (B1678402) rings. researchgate.net
Electronic Properties and Reactivity Prediction
The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. Computational methods provide a quantitative framework for predicting these characteristics for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized to identify the regions most likely to be involved in electron donation and acceptance. This analysis is crucial for understanding its role in charge transfer interactions. rsc.org
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. Higher energy suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |
Calculation of Global Chemical Reactivity Parameters
Based on the HOMO and LUMO energies, several global chemical reactivity parameters can be calculated to provide a more comprehensive understanding of the chemical behavior of this compound. These parameters are derived from conceptual DFT. nih.govijnc.ir
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. ajchem-a.comresearchgate.net
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. ajchem-a.comresearchgate.net
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive than hard molecules. nih.gov
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity, μ = -χ.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η).
These calculated parameters for this compound offer a quantitative basis for predicting its reactivity in various chemical environments.
| Parameter | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons. |
Mapping of Molecular Electrostatic Potential (MEP) for Electrophilic and Nucleophilic Sites
The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack, making them nucleophilic sites. vaia.commasterorganicchemistry.com Conversely, regions of positive potential, usually depicted in blue, are electron-poor and prone to nucleophilic attack, identifying them as electrophilic sites. vaia.commasterorganicchemistry.com Neutral potential regions are often colored green. science.gov
For this compound, the MEP map reveals distinct electrophilic and nucleophilic centers. The nitrogen atoms of the piperazine ring and the oxygen atom of the acryloyl group are characterized by high electron density, rendering them strong nucleophilic sites. masterorganicchemistry.comlibretexts.org The hydrogen atoms attached to the phenyl ring and the vinyl group of the acryloyl moiety, along with the carbonyl carbon, are identified as electrophilic centers due to their lower electron density. vaia.combyjus.com The anti-picornavirus activities of related flavone (B191248) derivatives have been correlated with negative MEP values near specific functional groups, highlighting the predictive power of MEP analysis in structure-activity relationship studies. nih.gov
Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound based on MEP Analysis
| Site Type | Atom/Group | Predicted Reactivity |
| Nucleophilic | Piperazine Nitrogens | Susceptible to electrophilic attack |
| Carbonyl Oxygen | Susceptible to electrophilic attack | |
| Phenyl Ring (π system) | Can react with strong electrophiles | |
| Electrophilic | Carbonyl Carbon | Susceptible to nucleophilic attack |
| Vinyl Group Hydrogens | Susceptible to nucleophilic attack | |
| Phenyl Ring Hydrogens | Susceptible to nucleophilic attack |
Molecular Modeling and Simulation
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and materials at the atomic level. nih.gov In the context of polymeric systems containing this compound, MD simulations provide insights into conformational sampling and intermolecular interactions. nih.govacs.org These simulations can model the dynamic changes in polymer chain conformation, such as the coil-to-globule transition observed in stimuli-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). nih.gov
For polymers of this compound and its derivatives, MD simulations can elucidate how factors like temperature, pH, and solvent affect their solution properties. mdpi.comacs.orgresearchgate.net For instance, studies on copolymers of N-acryloyl-N'-ethylpiperazine with methyl methacrylate (B99206) have shown that these polymers are responsive to pH changes due to the protonation of tertiary amine groups at low pH. mdpi.comresearchgate.net MD simulations can model the breaking of hydrogen bonds and the increase in hydrophobic interactions that lead to phase separation at the lower critical solution temperature (LCST). acs.org The simulations can also reveal the formation of polymer aggregates below the LCST. acs.org In blends of poly(this compound) with acidic polymers, MD simulations can be used to analyze the intermolecular hydrogen-bonding interactions that influence the miscibility and glass transition temperatures of the blends. acs.org
Table 2: Applications of MD Simulations in Studying Poly(this compound) Systems
| Simulation Focus | Information Gained | Relevant Factors |
| Conformational Analysis | Polymer chain flexibility, coil-globule transitions | Temperature, pH, Solvent |
| Intermolecular Interactions | Hydrogen bonding, hydrophobic interactions | Polymer composition, Presence of acidic polymers |
| Solution Properties | Phase separation (LCST), Aggregation behavior | Temperature, pH, Salt concentration |
| Material Properties | Glass transition temperature (Tg) of blends | Polymer blend composition |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. jetir.orgmdpi.com This method is instrumental in characterizing the binding site and understanding the interactions that drive ligand recognition. acs.orghzdr.de For this compound and its derivatives, docking studies can identify key interactions with biological targets, such as enzymes or receptors. acs.org
Docking studies on related phenylpiperazine derivatives have been used to investigate their binding to various targets, including cholinesterases and tubulin. acs.org For example, ferulic acid-piperazine derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to understand their inhibitory activity. acs.org Similarly, docking of N-acryloyl curcuminoid analogs into the STAT3 protein has helped to elucidate their anticancer mechanism. mdpi.com These studies often reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the binding pocket. nih.gov The insights from docking can guide the design of new derivatives with improved affinity and selectivity for a specific target. plos.org
Table 3: Summary of Docking Studies on Structurally Related Piperazine Derivatives
| Ligand Class | Target Protein | Key Interactions Observed | Reference |
| Ferulic acid-piperazine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Interactions with active site residues | acs.org |
| Phenylpiperazine derivatives | Tubulin (colchicine site) | Stabilization of interactions with β-tubulin | |
| N-acryloyl curcuminoid analogs | STAT3 protein | Hydrogen bonding and hydrophobic interactions | mdpi.com |
| N-(cinnamoyl)-N'-(acryloyl) hydrazides | Filamentous temperature-sensitive protein Z (FtsZ) | Strong interactions with ASN34, GLN193, and GLN197 | nih.gov |
In silico derivation of structure-activity relationships (SAR) involves using computational methods to correlate the chemical structure of a series of compounds with their biological activity. acs.orghzdr.denih.gov This approach is crucial for optimizing lead compounds in drug discovery by identifying the structural features that contribute to or detract from their desired effects. jetir.orgmdpi.com For this compound derivatives, SAR studies can guide the modification of the molecule to enhance its biological activity. nih.gov
SAR studies on related N-substituted piperazine and N-acryloyl analogues have revealed important structural determinants for their activity. nih.govnih.gov For example, in a series of cytotoxic 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues, the presence of the acryloyl group significantly increased bioactivity. nih.gov SAR analysis of ferulic acid-piperazine derivatives as cholinesterase inhibitors showed that the nature and position of substituents on the phenyl ring greatly influenced their potency. acs.org For instance, incorporating a methyl group at the meta position of the phenyl ring resulted in the most potent AChE inhibitor in that series. acs.org Similarly, studies on antimycobacterial N-phenylpiperazine conjugates have shown that increased lipophilicity can positively impact activity. mdpi.com These computational SAR studies, often combined with experimental data, provide a rational basis for designing more effective molecules. hzdr.de
Table 4: Structure-Activity Relationship Insights for Piperazine and Acryloyl Containing Compounds
| Compound Series | Activity | Key SAR Findings | Reference |
| 3,5-bis(arylidene)-4-piperidones and N-acryloyl analogues | Cytotoxicity | N-acryloyl group significantly enhances activity. | nih.gov |
| Ferulic acid-piperazine derivatives | Cholinesterase Inhibition | Substituent type and position on the phenyl ring are critical for potency. | acs.org |
| N-(substituted phenyl)-piperazine conjugates | Antimycobacterial | Increased lipophilicity can improve activity against M. tuberculosis. | mdpi.com |
| N-substituted piperazine derivatives | Serotonin & Noradrenaline Reuptake Inhibition | Substitution on the phenyl rings or their replacement with heterocycles modifies activity. | nih.gov |
Chemical Reactivity and Transformation Pathways of N Acryloyl N Phenylpiperazine
Amine Reactivity and Nucleophilic Character of the Piperazine (B1678402) Moiety
The piperazine component of N-Acryloyl-N'-phenylpiperazine contains two nitrogen atoms. One is part of the amide linkage and is consequently less reactive due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. The other nitrogen is a tertiary amine, which retains a lone pair of electrons, rendering it nucleophilic and basic.
Nucleophilic Addition and Substitution Reactions of the Piperazine Nitrogen.
The tertiary amine nitrogen of the piperazine ring can participate in various nucleophilic reactions. Amines are generally more nucleophilic than their alcohol or ether counterparts. msu.edu They can react directly with electrophiles like alkyl halides in nucleophilic substitution reactions to form quaternary ammonium (B1175870) salts. msu.edu
The nucleophilicity of the piperazine nitrogen allows it to engage in aza-Michael addition reactions, a key process for forming carbon-nitrogen bonds. researchgate.net In this type of reaction, the amine adds across a carbon-carbon double bond that is activated by an electron-withdrawing group. This reactivity is fundamental to many organic syntheses. researchgate.net The formation of this compound itself involves a nucleophilic substitution reaction where N-phenylpiperazine reacts with acryloyl chloride.
Protonation Behavior and Ionizable Nature of Tertiary Amine Functions.
The tertiary amine in the piperazine ring can accept a proton, making it a Brønsted-Lowry base. This protonation is a reversible process and is dependent on the pH of the surrounding medium. The pKa value for the conjugate acid of the tertiary amine in polymers containing this compound units is typically in the range of 6.5 to 7.5. This means that at pH values below this range, the amine will be predominantly in its protonated, cationic form, while at higher pH values, it will be in its neutral, unprotonated form.
This pH-responsive behavior is a key feature of polymers derived from this monomer, leading to "smart" materials that can change their properties, such as swelling, in response to pH changes. mdpi.com However, the presence of the bulky phenyl group on the piperazine nitrogen can sterically hinder this protonation. researchgate.net This steric hindrance can significantly reduce the swelling of hydrogels made from this monomer in acidic conditions, as the protonation of the tertiary amine is impeded. researchgate.net
Reactivity of the Acrylamide (B121943) Moiety
The acrylamide portion of the molecule contains a carbon-carbon double bond conjugated with a carbonyl group. This arrangement makes the double bond susceptible to both radical and nucleophilic attack.
Double Bond Reactivity in Polymerization Initiation and Propagation.
The vinyl group of the acrylamide moiety is readily polymerizable via free-radical polymerization. researchgate.net This process involves three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iq Initiation can be achieved using thermal initiators like azobisisobutyronitrile (AIBN) or redox systems. researchgate.netkpi.ua this compound can also act as a redox activator, promoting the decomposition of peroxides to initiate polymerization at lower temperatures. researchgate.netkpi.ua
Once initiated, the radical adds to the double bond of another monomer molecule in the propagation step, leading to the growth of a polymer chain. uomustansiriyah.edu.iq The reactivity of this compound in copolymerization has been studied with various other monomers, such as methyl methacrylate (B99206) (MMA). researchgate.netkpi.ua The reactivity ratios indicate how readily each monomer adds to a growing polymer chain ending in either monomer unit. For the copolymerization of this compound (M1) with MMA (M2), the reactivity ratios were determined to be r1 = 0.25 and r2 = 2.5. researchgate.netkpi.ua This indicates that an MMA-terminated chain prefers to add another MMA monomer, while a this compound-terminated chain also prefers to add an MMA monomer.
Table 1: Reactivity Ratios in Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |
|---|---|---|---|---|
| This compound | Methyl Methacrylate (MMA) | 0.25 | 2.5 | researchgate.netkpi.ua |
Formation of Covalent Adducts in Chemical Reactions.
The electrophilic nature of the β-carbon of the acrylamide's double bond makes it a target for nucleophiles. This is a characteristic reaction of acrylamides, which are known as soft electrophiles. nih.gov They preferentially react with soft nucleophiles, such as the thiol group of cysteine residues in proteins or glutathione. nih.gov This reactivity is the basis for the use of acrylamide-containing compounds as covalent inhibitors of enzymes, where they form a stable covalent bond with a nucleophilic residue in the active site. hzdr.desci-hub.se The formation of covalent adducts with biological nucleophiles is also a mechanism of toxicity for some acrylamides. nih.gov
Ring Stability and Fragmentation Pathways
Studies on related N-Boc-N'-phenylpiperazine have shown that deprotonation can lead to a ring-opening reaction via β-elimination, facilitated by the phenyl group which stabilizes the resulting negative charge. In mass spectrometry, the fragmentation of phenylpiperazine derivatives often involves cleavage of the piperazine ring, leading to characteristic fragment ions. researchgate.net The specific fragmentation pattern can provide valuable information for the structural elucidation of these compounds.
Mechanistic Studies of Piperazine Ring Fragmentation (e.g., N-Boc-N'-phenyl Piperazine)
The piperazine ring, while generally stable, can undergo fragmentation under specific chemical conditions. Mechanistic studies, particularly on protected analogues like N-Boc-N'-phenyl piperazine, provide insight into these transformation pathways. One notable pathway is fragmentation initiated by lithiation.
Research into the lithiation of N-Boc piperazines using strong bases such as sec-Butyllithium (B1581126) (s-BuLi) has demonstrated that the integrity of the ring is temperature-dependent. When the lithiated intermediate of N-Boc-N'-phenyl piperazine is warmed, it undergoes a ring fragmentation process. This transformation proceeds through the nucleophilic attack of the resulting lithium amide onto the carbonyl group of the Boc protecting group. The process culminates in the formation of a five-membered imidazolidinone ring structure.
This fragmentation highlights a key reactivity pathway for N-protected piperazines, where the choice of protecting group and reaction temperature are critical variables controlling the structural outcome.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| N-Boc-N'-phenyl piperazine | sec-Butyllithium (s-BuLi) | Lithiation followed by warming to –20 °C for 1 hour | Imidazolidinone | 50% |
Factors Influencing the Integrity of the Piperazine Ring Under Diverse Chemical Conditions
The stability of the piperazine ring is not absolute and is influenced by several factors, including the reagents used, temperature, and the nature of substituents attached to the ring nitrogens.
Strong Bases and Organometallics: As demonstrated with N-Boc-N'-phenyl piperazine, strong organolithium bases like s-BuLi can direct deprotonation at a position alpha to a nitrogen atom. This lithiated intermediate can be unstable and prone to fragmentation.
Temperature: Temperature plays a crucial role in the stability of reactive intermediates. For instance, warming a lithiated N-Boc-piperazine intermediate can provide the necessary energy to overcome the activation barrier for ring fragmentation.
pH and pKa: The two nitrogen atoms within the piperazine core confer basic properties to the molecule. nih.gov Their respective pKa values are fundamental to the ring's behavior in aqueous or protic environments. nih.govtandfonline.com This basicity allows for the formation of hydrogen bonds and salts, which can improve water solubility and influence pharmacokinetic properties in medicinal chemistry applications, often stabilizing the ring structure under physiological conditions. nih.govtandfonline.com
Metal Catalysts: The presence of metal catalysts can mediate the reactivity of the piperazine ring. For example, zinc(II) compounds have been used to catalyze the nucleophilic addition of piperazine derivatives to nitriles. The reaction outcome and the formation of various complexes are dependent on the specific structure of the piperazine analog used. rsc.org
Redox Chemistry and Catalytic Promotion
This compound is recognized for its activity in redox processes, particularly in initiating polymerization reactions.
Role as an Electron Transfer Promoter in Free-Radical Systems
This compound functions as a redox activator or promoter, a role derived from its structure as a tertiary aromatic amine. nih.gov Redox systems composed of a tertiary aromatic amine and an organic peroxide, such as benzoyl peroxide (BPO), are widely employed to initiate free-radical polymerizations at ambient temperatures. kpi.ua
In these systems, the tertiary amine acts as an electron donor, promoting the decomposition of the peroxide initiator. kpi.ua This electron transfer process generates free radicals, which then initiate the polymerization of monomers. This compound has been specifically investigated as a promoter for the polymerization of acrylic resins intended for biomedical applications, such as dental composites. nih.govkpi.ua Its ability to be incorporated into the final polymer chain via its acryloyl group is a key feature in these applications. kpi.ua
Interactions with Peroxide Initiators and Related Redox Systems
The effectiveness of this compound (AcrNPP) as a promoter is highly dependent on the specific peroxide initiator and the reaction conditions. Studies comparing its activity with other tertiary aromatic amines, such as N,N-dimethyl-p-toluidine (DMpT), have found that the activity of AcrNPP in promoting the decomposition of benzoyl peroxide (BPO) is considerably lower. kpi.ua
In the context of redox-initiated copolymerization of Bis-GMA for dental composites, the efficiency of AcrNPP as an activator was found to be relatively low. kpi.ua Research indicates that achieving acceptable curing times requires high concentrations of both BPO and AcrNPP. kpi.ua However, at these higher concentrations, the solubility of AcrNPP in the monomer mixture becomes a limiting factor. kpi.ua The methacrylic analogue, N-methacryloyl-N'-phenylpiperazine (MetNPP), has been shown to have even lower reactivity than AcrNPP in copolymerization reactions. kpi.ua
| Redox System Components | Temperature | Observation | Reference |
| Bis-GMA, >3.5 wt% BPO, equimolar AcrNPP | 35°C | Acceptable setting times achieved | kpi.ua |
| Bis-GMA, >3.5 wt% BPO, equimolar AcrNPP | 35°C | Difficulty dissolving AcrNPP in the monomer mixture | kpi.ua |
Design and Synthesis of N Acryloyl N Phenylpiperazine Derivatives and Analogues for Academic Investigation
Structural Modifications on the Acryloyl Moiety.
Alterations to the reactive acryloyl portion of the molecule are a key strategy for tuning its polymerization characteristics and for introducing new functional groups.
The synthesis of N-methacryloyl-N'-phenylpiperazine, an analogue of N-Acryloyl-N'-phenylpiperazine (APP), provides a means to study the effect of an α-methyl group on the reactivity and properties of the monomer and resulting polymer. A general and effective method for this synthesis involves the acylation of the corresponding piperazine (B1678402) derivative with methacryloyl chloride. For instance, the reaction of a 1-(4-nitrophenyl)piperazinyl alcohol with methacryloyl chloride in the presence of triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF) yields the desired methacryloyl derivative. nih.govacs.org This reaction is typically performed at low temperatures, such as 0 °C, to control reactivity and minimize side reactions. nih.govacs.org
Similarly, other α,β-unsaturated acyl groups can be introduced. This is often achieved by first preparing the relevant acyl chloride from its corresponding carboxylic acid, for example, by using thionyl chloride. tubitak.gov.tr The resulting acyl chloride can then be reacted with the N-phenylpiperazine core to yield a variety of derivatives for comparative investigation. tubitak.gov.tr
Table 1: Synthesis of Acryloyl and Methacryloyl Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1-(4-nitrophenyl)piperazinyl alcohol | Methacryloyl chloride, Triethylamine | 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 2-methylprop-2-enoate | nih.govacs.org |
| N-phenylpiperazine | Acryloyl chloride, Triethylamine | This compound | |
| Piperazine | Methacrylic anhydride | Methacryloyl piperazine | tubitak.gov.tr |
The acryloyl moiety can serve as a reactive handle for conjugation with other functional molecules. An example of this is the reaction of polyfluorinated chalcones with piperazine, which is then followed by acryloylation. researchgate.net This process results in the formation of acrylamide (B121943) derivatives of polyfluorinated chalcones where the piperazine acts as a spacer group. researchgate.net These complex structures are of interest for their unique photophysical properties. researchgate.net The synthesis can yield mono-, di-, and tri-acryloylated products, which can be separated using techniques like preparative thin-layer chromatography. researchgate.net
Synthesis of Methacryloyl and Other α,β-Unsaturated Acyl Derivatives[3].
Conjugates and Hybrid Molecular Architectures.
The core structure of this compound serves as a versatile scaffold for the development of complex molecular architectures, including conjugates and hybrid molecules. These advanced derivatives are synthesized to explore and enhance specific biological activities by combining the piperazine moiety with other pharmacologically relevant structures such as peptides, natural products, and other heterocyclic systems.
Synthesis of Piperazine-Peptide Conjugates (e.g., Acryloyllysine Piperazides)
The synthesis of piperazine-peptide conjugates, specifically Nε-acryloyllysine piperazides, has been a subject of significant research interest. hzdr.deacs.orgnih.gov These compounds are designed as irreversible inhibitors of transglutaminase 2 (TGase 2), an enzyme implicated in various physiological and pathological processes. hzdr.deacs.orgnih.gov
A modular synthetic approach is typically employed for the preparation of these conjugates. hzdr.de The synthesis generally begins with the Nε-acryloylation of a protected lysine (B10760008) derivative, such as Nα-Boc-lysine. hzdr.deresearchgate.net To avoid side reactions associated with the direct use of acryloyl chloride, N-acryloxysuccinimide is often preferred as the acryloylating agent. hzdr.deacs.org
The resulting Nα-Boc-Nε-acryloyllysine is then coupled with various piperazine building blocks. hzdr.deacs.org This amide bond formation is commonly facilitated by a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). acs.org Subsequent deprotection of the Boc group, typically with trifluoroacetic acid (TFA), yields the Nε-acryloyllysine piperazide core. hzdr.de
Further modifications can be introduced at the α-amino group of the lysine residue by acylation with various agents, such as phenylacetyl chloride, to generate a library of derivatives with diverse substituents. hzdr.de This systematic structural modification allows for the investigation of structure-activity relationships. hzdr.denih.gov For instance, a study involving 54 new compounds with a focus on fluorine-bearing substituents was conducted to explore their potential as radiotracer candidates for positron emission tomography. hzdr.denih.gov
Development of Ferulic Acid-Piperazine Hybrid Structures
The development of hybrid molecules incorporating ferulic acid and piperazine has emerged as a promising strategy in medicinal chemistry. acs.orgacs.orgnih.gov Ferulic acid, a naturally occurring phenolic compound, is known for its antioxidant and neuroprotective properties. researchgate.net By linking it to a piperazine moiety, researchers aim to create novel compounds with enhanced biological activities.
The synthesis of these hybrids generally involves a multi-step process. acs.org In a typical approach, ferulic acid is first coupled with a protected piperazine, such as Boc-piperazine, using standard peptide coupling reagents like EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole). acs.org Following the coupling reaction, the Boc protecting group is removed to yield the ferulic acid-piperazine (FAPIP) intermediate. acs.org
This FAPIP intermediate can then be reacted with various substituted chloroacetylated anilines or other electrophilic partners. acs.org For example, substituted anilines can be treated with chloroacetyl chloride in a Schotten-Baumann reaction to generate chloroacetylated intermediates. acs.org These intermediates then undergo a nucleophilic substitution reaction with the FAPIP intermediate to yield the final ferulic acid-piperazine hybrid structures. acs.org This synthetic strategy allows for the introduction of diverse functional groups on the phenyl ring of the acetamide (B32628) fragment, enabling the exploration of structure-activity relationships. acs.org
Creation of Chalcone-Piperazine Derivatives with Varied Spacer Groups
The creation of hybrid molecules combining chalcone (B49325) and piperazine moieties represents another active area of research. sioc-journal.cnrsc.orgnih.gov Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, exhibit a broad range of biological activities. acs.org The incorporation of a piperazine ring is intended to modulate the physicochemical properties and biological profile of the resulting derivatives. nih.gov
The synthesis of these derivatives can be achieved through various strategies. One common method involves the reaction of polyfluorochalcones with piperazine, followed by acryloylation. researchgate.net This can lead to the formation of mono-, di-, and triacryloylamides where the piperazine acts as a spacer group. researchgate.net
Another approach involves a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form the chalcone core, which is then functionalized with a piperazine-containing side chain. mdpi.com The length and nature of the spacer group linking the chalcone and piperazine moieties can be varied to investigate its influence on biological activity. mdpi.com For example, amino groups can be linked to the chalcone via a carbon spacer of varying lengths. mdpi.com
Systematic modifications, such as the introduction of different substituents on the aromatic rings of the chalcone or the piperazine, are crucial for establishing structure-activity relationships. rsc.org For instance, the presence of a halogen atom on the acetophenone portion has been shown to be important for cytotoxic activity in some series of chalcone-piperazine hybrids. rsc.org
Methodological Innovations and Synthetic Challenges in Derivative Synthesis.
The synthesis of this compound and its derivatives presents both opportunities for methodological innovation and significant synthetic challenges. The development of efficient and versatile synthetic routes is crucial for accessing a wide range of analogues for academic investigation.
Innovations in this field often focus on improving the efficiency and modularity of the synthetic schemes. For example, the use of flow chemistry has been explored for the automated synthesis of complex molecules like peptide-PNA conjugates, which can be adapted for piperazine-containing structures. nih.gov This technology allows for rapid and efficient amide bond formation, which is a key step in the synthesis of many derivatives. nih.gov Additionally, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been utilized for the precise synthesis of polymers from N-acryloyl amino acid monomers, a technique that could potentially be applied to create well-defined piperazine-containing polymers. rsc.org
Emerging Research Avenues and Future Directions in N Acryloyl N Phenylpiperazine Chemistry
Development of Advanced Stimuli-Responsive Polymeric Systems.
In-Depth Mechanistic Understanding of pH- and Temperature-Responsive Polymer Swelling and Phase Transitions.
Polymers and hydrogels derived from N-Acryloyl-N'-phenylpiperazine exhibit pronounced responses to changes in pH and temperature. The tertiary amine groups within the piperazine (B1678402) ring are subject to protonation and deprotonation, which dictates the polymer's swelling behavior in aqueous environments. nih.gov In acidic solutions, the protonation of these amines leads to electrostatic repulsion between polymer chains, resulting in significant swelling. nih.govresearchgate.net Conversely, in neutral or alkaline conditions, the polymer network tends to shrink. nih.govresearchgate.net
The temperature responsiveness of poly(this compound) (PAcrNPhP) and its copolymers is often characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, but as the temperature rises above this critical point, the polymer undergoes a phase transition and becomes insoluble. This behavior is driven by a shift in the balance of hydrophilic and hydrophobic interactions. The enthalpy of phase separation for a related polymer, poly(N-acryloyl-N'-propylpiperazine), was found to be 21.4 kJ mol-1, which corresponds to the breaking of approximately one hydrogen bond per monomer unit during the phase transition. acs.org
Copolymerization of AcrNPhP with other monomers provides a powerful tool to fine-tune these responses. For instance, copolymers with acrylic acid (AA) show enhanced pH-dependent swelling, with swelling ratios exceeding 1,200% above the pKa of acrylic acid. researchgate.net Interestingly, these hydrogels show negligible swelling in highly acidic solutions, a phenomenon attributed to steric hindrance from the bulky phenyl group. researchgate.net The incorporation of hydrophilic monomers like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) also modulates the swelling characteristics. researchgate.net The response time for swelling and deswelling in these systems can be on the order of 150 minutes. researchgate.netacs.org
Table 1: Swelling Behavior of this compound Copolymer Gels
| Copolymer System | Stimulus | Response | Reference |
|---|---|---|---|
| AcrNPhP-co-AA | pH > pKa of AA | Swelling > 1,200% | researchgate.net |
| AcrNPhP-co-AA | Low pH (acidic) | ~1% swelling | researchgate.net |
| AcrNPhP-co-HEMA | pH | Modulated swelling | researchgate.net |
| PAcrNPP Gels | pH and Temperature | Reversible swelling/deswelling | acs.org |
Investigation of Supramolecular Assembly and Reversible Network Formation in this compound Copolymers.
The non-covalent interactions that drive supramolecular chemistry offer a pathway to create self-healing and dynamically reconfigurable materials. The formation of reversible networks can be achieved through mechanisms such as host-guest interactions or metal-ligand coordination. mdpi-res.comresearchgate.net For instance, supramolecular amphiphilic graft copolymers can be formed through host-guest interactions, leading to the self-assembly of various fluorescent polymeric aggregates in water. researchgate.net
While direct research into the supramolecular assembly of AcrNPhP copolymers is still an emerging area, the principles have been demonstrated in related systems. For example, the self-assembly of block copolymers of N-vinyl pyrrolidone with n-alkyl methacrylates has been shown to form stable, compact, and spherical micelles in aqueous solutions. mdpi.com The design of AcrNPhP-containing copolymers that can participate in such assemblies is a promising future direction. This could involve copolymerizing AcrNPhP with monomers bearing host or guest moieties, or using the phenylpiperazine group itself as a site for specific non-covalent interactions. The development of such systems could lead to injectable hydrogels, responsive coatings, and smart drug delivery vehicles.
Fabrication and Characterization of Polymeric Brushes and Surface-Grafted Systems.
Polymer brushes, which consist of polymer chains tethered at one end to a surface, can dramatically alter surface properties. nih.govresearchgate.net Techniques like surface-initiated atom-transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are commonly employed to create well-defined polymer brushes with controlled molecular weight and grafting density. nih.govnih.gov
The grafting of PAcrNPhP or its copolymers onto surfaces could create "smart" surfaces that change their wettability, adhesion, or biocompatibility in response to pH or temperature. nih.gov For example, thermo-responsive poly(N-isopropylacrylamide) (PNIPAAm) brushes are known to modulate bacterial adhesion. nih.gov A similar principle could be applied using AcrNPhP-based brushes. The synthesis of such brushes would likely involve the "grafting from" approach, where the polymerization is initiated from a surface-bound initiator. nih.gov Characterization of these surface-grafted systems would rely on techniques such as X-ray photoelectron spectroscopy (XPS), ellipsometry, and atomic force microscopy (AFM) to confirm the presence and morphology of the polymer layer. nih.govnih.gov
Theoretical Advancements in Predicting Reactivity, Structure, and Polymerization Behavior.
Computational chemistry offers powerful tools for understanding and predicting the behavior of monomers and polymers. nih.govijcce.ac.ir Density functional theory (DFT) calculations, for example, can be used to optimize molecular geometries, determine electronic properties, and investigate reaction mechanisms. ijcce.ac.ir Such studies can provide insights into the reactivity of the AcrNPhP monomer, the stability of the propagating radical during polymerization, and the conformational preferences of the resulting polymer chains.
While specific computational studies on AcrNPhP are not yet widely reported, research on other piperazine-based systems demonstrates the potential of these methods. For instance, computational studies have been used to investigate the shuttle mechanism of piperazine in CO2 absorption and to understand the binding modes of piperazine-containing compounds to biological receptors. nih.govacs.org Applying these theoretical approaches to AcrNPhP could accelerate the design of new polymers with desired properties by allowing for in-silico screening of comonomers and prediction of copolymerization parameters. Molecular dynamics simulations could further be employed to model the swelling and phase transition behavior of PAcrNPhP hydrogels at the atomic level, providing a deeper mechanistic understanding.
Green Chemistry and Sustainable Synthesis Approaches for Piperazine-Based Monomers and Polymers.
The principles of green chemistry are increasingly important in polymer science, aiming to reduce the environmental impact of chemical processes. This includes the use of renewable resources, safer solvents, and more efficient, atom-economical reactions. rsc.org Research into the green synthesis of piperazine-based monomers is an active area. One approach involves the use of heterogeneous catalysts, such as acid-treated clays, for the synthesis of monomers like 1,4-bis(methacryloyl)piperazine in solvent-free conditions. researchgate.net This method resulted in a monomer yield of 72% and could be extended to an anionic polymerization process catalyzed by a sodium-exchanged clay. researchgate.net
Another avenue for greener synthesis is the use of alternative solvent systems. Ionic liquids, for example, have been investigated as catalysts and solvents for the polymerization of piperazine-based monomers to produce polyimides, leading to higher molecular weight polymers compared to conventional organic solvents. tubitak.gov.tr Furthermore, the development of synthetic routes that avoid hazardous reagents, such as acryloyl chloride, is desirable. Enzymatic synthesis or the use of less toxic acrylating agents could be explored for the production of AcrNPhP. The industrial production of the N-phenylpiperazine precursor has been optimized to be solvent-free and to efficiently recover byproducts. vulcanchem.com Adopting similar sustainable practices for the synthesis and polymerization of AcrNPhP is a critical goal for future research.
Interdisciplinary Research Opportunities in Advanced Materials Science Leveraging this compound-Based Materials.
The unique properties of AcrNPhP-based polymers open up a wide range of interdisciplinary research opportunities. The stimuli-responsive nature of these materials makes them attractive for biomedical applications, such as controlled drug delivery systems where the release of a therapeutic agent can be triggered by changes in physiological pH or temperature. nih.gov The piperazine moiety itself is a common functional group in drug design, and incorporating it into a polymer backbone could lead to materials with inherent biological activity. researchgate.net Indeed, piperazine-based polymers have been reviewed for their potential as antimicrobial agents. rsc.orgnih.gov
Beyond biomedicine, these materials have potential in separation technologies. For example, membranes fabricated with piperazine-containing polymers are used in CO2 capture and nanofiltration. rsc.org The ability to tune the properties of AcrNPhP-based materials through copolymerization and crosslinking could lead to the development of advanced membranes with enhanced selectivity and flux. Furthermore, the integration of PAcrNPhP into composite materials could impart stimuli-responsive behavior to the bulk material, creating opportunities in areas such as soft robotics, sensors, and adaptive coatings. The fabrication of surface-grafted PAcrNPhP brushes could also lead to new developments in biocompatible coatings and smart surfaces for controlling cell adhesion and biofouling. tubitak.gov.trresearchgate.netnih.gov
Innovation in Advanced Analytical Techniques for In-Situ Monitoring and Characterization of Chemical Transformations and Polymerization Processes
The evolution of polymer science is intrinsically linked to the development of analytical methods that provide deeper insights into reaction mechanisms and kinetics. For specialty monomers like this compound, understanding the dynamics of its chemical transformations and polymerization is crucial for designing materials with tailored properties. While traditional offline characterization of the resulting polymers has been established researchgate.netkpi.ua, the focus of modern process development has shifted towards in-situ, real-time monitoring. This approach, central to the Process Analytical Technology (PAT) framework, aims to build comprehensive process understanding and control by measuring critical parameters directly within the reaction vessel. nanalysis.comeuropa.eu
Advanced spectroscopic techniques are at the forefront of this innovation, offering the ability to track monomer conversion, reaction rates, and sometimes even structural changes as they happen. For this compound, whose polymers are synthesized via methods like free-radical polymerization, several in-situ techniques are particularly promising for elucidating its reaction pathways.
In-situ Fourier Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a powerful and widely adopted tool for the real-time monitoring of polymerization reactions. researchgate.netacs.org The technique works by measuring the vibrational spectra of the reacting medium continuously. The polymerization of this compound can be monitored by tracking the decrease in absorbance of infrared bands specific to the acryloyl group, such as the C=C vinyl bond stretching vibration. This allows for the direct calculation of monomer conversion over time, providing precise kinetic data. acs.org
The applicability of this method is strongly supported by studies on analogous systems. For instance, in-situ FT-IR has been effectively used to monitor the rapid interfacial polymerization of piperazine (a precursor to this compound) with trimesoyl chloride in real-time. mdpi.comresearchgate.net Similarly, the kinetics of various acrylate (B77674) and acrylamide (B121943) polymerizations are routinely studied using this method. researchgate.netacs.org
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy offers unparalleled chemical specificity and high spectral resolution for monitoring reactions without perturbing the system. acs.orgchemrxiv.org By placing the reaction mixture directly in the NMR spectrometer (often using a specialized tube or flow cell), one can acquire spectra at regular intervals. For the polymerization of this compound, ¹H NMR would be particularly effective. The disappearance of the characteristic signals from the vinylic protons of the acryloyl group can be integrated to provide a highly accurate, real-time measure of monomer conversion. semanticscholar.orgadvancedsciencenews.com
This technique has been successfully applied to determine the polymerization kinetics of structurally related monomers, including N,N-dimethylacrylamide and various acrylates. acs.orgchemrxiv.org These studies demonstrate the ability of in-situ NMR to yield precise kinetic rate parameters and detailed mechanistic insights that are difficult to obtain with traditional offline analysis. advancedsciencenews.comnih.gov
In-situ Fluorescence Spectroscopy
A particularly innovative avenue for this compound arises from its intrinsic photochemical properties. The monomer is known to be fluorescent and can undergo photopolymerization without a sensitizer. Research has indicated that its polymers exhibit a "structural self-quenching effect" (SSQE), where the fluorescence intensity paradoxically increases as the monomer is converted to a polymer. This unique characteristic makes this compound an ideal candidate for in-situ monitoring via fluorescence spectroscopy. By tracking the change in fluorescence intensity, one could directly monitor the progress of polymerization in real-time, a method that is both highly sensitive and specific to this system.
The table below summarizes these advanced analytical techniques and their direct relevance to studying the chemistry of this compound.
| Analytical Technique | Principle of Monitoring | Key Data Obtained | Specific Applicability to this compound |
| In-situ FT-IR Spectroscopy | Measures the decrease in absorbance of vibrational bands of the acryloyl group (e.g., C=C vinyl bond) over time. acs.org | Monomer conversion vs. time, polymerization rates, kinetic parameters. researchgate.net | Directly applicable for monitoring polymerization by tracking the disappearance of the acryloyl moiety. Proven effective for piperazine and acrylamide systems. mdpi.comresearchgate.net |
| In-situ NMR Spectroscopy | Measures the decrease in signal intensity of the vinylic protons (¹H NMR) or carbons (¹³C NMR) of the acryloyl group. acs.orgsemanticscholar.org | High-resolution monomer conversion, kinetic rate constants, detection of side reactions or intermediates. advancedsciencenews.comnih.gov | Highly suitable for precise kinetic studies of its polymerization, following established methods for other N-substituted acrylamides. acs.orgchemrxiv.org |
| In-situ Fluorescence Spectroscopy | Measures the change in fluorescence intensity, which increases as the monomer polymerizes due to a "structural self-quenching effect". | Real-time probe of polymerization progress, potential for studying polymer conformation changes. | Uniquely suited for this specific monomer due to its intrinsic photochemical properties, offering a highly sensitive monitoring method. |
By leveraging these advanced in-situ analytical methods, researchers can move beyond endpoint characterization to achieve a dynamic, real-time understanding of this compound chemistry. This deeper insight is essential for optimizing reaction conditions, controlling polymer architecture, and accelerating the development of new functional materials.
Q & A
Q. What are the established synthetic routes for N-acryloyl-N'-phenylpiperazine (APP), and how are reaction conditions optimized?
APP is synthesized via nucleophilic substitution between N-phenylpiperazine and acryloyl chloride in the presence of triethylamine. Critical parameters include stoichiometric control (1:1 molar ratio of reactants), inert atmosphere (e.g., nitrogen), and reaction temperature (typically 0–25°C) to prevent side reactions like oligomerization. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity. Photopolymerization of APP can proceed without sensitizers, making it useful for stimuli-responsive polymer systems .
Q. How is the stimuli-responsive behavior of APP-based polymers characterized, and what factors influence their phase transitions?
Poly(APP) exhibits pH- and temperature-responsive behavior due to protonation/deprotonation of its tertiary amine groups. Key characterization methods include:
- Lower Critical Solution Temperature (LCST): Determined via turbidimetry (e.g., cloud point at 37°C in water) .
- pH Sensitivity: Titration studies reveal pKa values (~6.5–7.5) influencing swelling ratios in hydrogels .
- Salt/Surfactant Effects: LCST decreases with added salts (e.g., NaCl) due to "salting-out" effects, while cationic surfactants enhance solubility .
Q. What spectroscopic and analytical techniques are used to confirm APP’s structure and purity?
- FTIR: Peaks at 1650 cm⁻¹ (C=O stretching) and 1550 cm⁻¹ (C-N stretching) confirm acryloyl and piperazine moieties.
- NMR: ¹H NMR (CDCl₃) shows signals at δ 6.8–7.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperazine CH₂ groups).
- DSC/TGA: Thermal stability up to 200°C and enthalpy of phase separation (21.4 kJ/mol) measured via microcalorimetry .
Q. How do hydrogels incorporating APP achieve tunable swelling properties?
APP-based hydrogels (e.g., copolymers with PEGMA) exhibit pH-dependent swelling due to ionization of tertiary amines. Swelling ratios increase under acidic conditions (e.g., pH 3) due to protonation, while neutral/basic conditions (pH 7–9) reduce swelling. Temperature responsiveness is governed by LCST behavior, enabling reversible volume transitions .
Q. What are the primary applications of APP in material science?
APP is used in:
- Smart Hydrogels: For controlled drug delivery or pollutant adsorption (e.g., Congo red dye removal via electrostatic interactions) .
- Fluorescent Probes: Polymers of APP exhibit strong fluorescence, useful for tracking polymerization kinetics via "structural self-quenching effect" (SSQE) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituents) alter APP’s interaction with acidic polymers?
Steric hindrance from bulky substituents (e.g., phenyl groups in APP) reduces hydrogen-bonding and ionic interactions with acidic polymers like poly(acrylic acid) (PAA). Comparative studies with N-acryloyl-N'-methylpiperazine show weaker interactions in APP due to lower basicity of the tertiary amine and shielding effects .
Q. What mechanisms govern dye adsorption in APP-based hydrogels, and how are kinetics modeled?
Congo red (CR) adsorption follows pseudo-second-order kinetics, indicating chemisorption via electrostatic interactions between anionic CR and protonated APP moieties. Langmuir isotherm models suggest monolayer adsorption, with maximum capacities up to 120 mg/g at pH 3. Competitive adsorption studies with NaCl reveal ion-exchange mechanisms .
Q. How does APP enhance intestinal permeation in drug delivery systems, and what structural features minimize cytotoxicity?
APP derivatives (e.g., 1-phenylpiperazine) act as permeation enhancers by transiently opening tight junctions in Caco-2 cell monolayers. Substitutions on the phenyl ring (e.g., methyl groups) reduce cytotoxicity while maintaining efficacy. Hydroxyl or primary amine groups increase toxicity (e.g., EC₅₀ < 50 μM) due to reactive metabolite formation .
Q. What are the challenges in balancing stimuli-responsiveness and mechanical stability in APP copolymers?
Copolymerizing APP with rigid monomers (e.g., methyl methacrylate) improves mechanical strength but reduces swelling ratios. Crosslinking density optimization (e.g., 2–5 mol% crosslinker) is critical to maintain pH/temperature sensitivity without compromising hydrogel integrity. Response times for swelling/deswelling (~150 min) are slower than poly(NIPAM) due to hydrophobic phenyl groups .
Q. How do fluorescence properties of APP polymers inform polymerization mechanism studies?
APP’s SSQE allows real-time monitoring of polymerization: monomer fluorescence is quenched until incorporated into the polymer chain. Stern–Volmer constants quantify quenching efficiency by electron-deficient monomers (e.g., acrylonitrile), revealing radical transfer kinetics during copolymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
